history and discovery of Hexestrol dimethyl ether
history and discovery of Hexestrol dimethyl ether
An In-depth Technical Guide to the History and Discovery of Hexestrol Dimethyl Ether
Introduction
Hexestrol dimethyl ether is a synthetic, non-steroidal estrogen, a derivative of the parent compound hexestrol. Its discovery is rooted in the broader scientific endeavor of the early 20th century to identify and synthesize potent estrogenic compounds. This research was pioneered by investigators such as Sir Edward Charles Dodds and Sir Robert Robinson, who explored the relationship between chemical structure and estrogenic activity in stilbene and diphenylethane derivatives.[1][2][3] Their work, along with others in the field, led to the synthesis of a range of potent synthetic estrogens, including hexestrol and its derivatives, which have been investigated for various therapeutic applications.[4]
History and Discovery
The quest for synthetic estrogens gained momentum in the 1930s. Researchers were investigating simple chemical compounds that could mimic the physiological effects of naturally occurring estrogens.[1][5] In 1938, a significant breakthrough was achieved by Dodds and his collaborators when they synthesized diethylstilbestrol (DES), a potent synthetic estrogen.[2] Shortly thereafter, in the same year, hexestrol was first described by Campbell, Dodds, and Lawson.[6] Hexestrol was isolated from the demethylation products of anethole.[6] The development of hexestrol and its derivatives, including hexestrol dimethyl ether, was a direct outcome of these systematic investigations into the structure-activity relationships of synthetic estrogens.[1][5] A new synthesis for hexestrol dimethyl ether was later described in a 1942 dissertation by Morton Kleiman at the University of Chicago.[7]
Chemical Synthesis and Experimental Protocols
The synthesis of hexestrol dimethyl ether can be achieved through various methods. One documented process involves the methylation of p-oxypropiophenone as a starting point.[8]
Synthesis of Hexestrol Dimethyl Ether
A patented method for the synthesis of hexestrol outlines a multi-step process that produces hexestrol dimethyl ether as an intermediate.[8]
Experimental Protocol:
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Methylation of p-oxypropiophenone: p-Oxypropiophenone is methylated to yield p-methoxypropiophenone.[8]
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Reduction: The resulting p-methoxypropiophenone is reduced to form the corresponding methyl p-(α-hydroxypropyl)-phenyl ether.[8]
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Halogenation: The methyl p-(α-hydroxypropyl)-phenyl ether is then converted into the corresponding methyl p-(α-bromo propyl)-phenyl ether.[8]
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Condensation: The bromo compound is subsequently condensed to form dimethyl hexestrol (hexestrol dimethyl ether). This can be achieved by allowing an ether solution of the bromo compound to react with sodium wire at room temperature.[8]
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Purification: The resulting product is an oil that can be partially solidified upon cooling. It can be purified through steam distillation to remove volatile impurities, followed by extraction with ether. The ether solution is then dried and evaporated to yield a yellow-brown oil that crystallizes partially on cooling. Further purification can be achieved by filtration and washing with cold methyl alcohol.[8]
The yield of hexestrol dimethyl ether from the methyl p-(α-hydroxypropyl)-phenyl ether is approximately 15%.[8] The final step in the synthesis of hexestrol itself involves the demethylation of the dimethyl ether, for example, by treatment with hydriodic acid, which has a yield of about 87%.[8]
Caption: Synthesis workflow for Hexestrol Dimethyl Ether.
Quantitative Data
Hexestrol and its derivatives have been characterized by their binding affinity to estrogen receptors. While specific data for hexestrol dimethyl ether is less commonly reported, the parent compound, hexestrol, is a potent estrogen receptor ligand.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Hexestrol | Human ERα | 0.06 | [9] |
| Hexestrol | Human ERβ | 0.06 | [9] |
| Hexestrol | Rat ERα | 0.06 | [9] |
| Hexestrol | Rat ERβ | 0.06 | [9] |
Mechanism of Action and Signaling Pathway
Hexestrol and its derivatives, including the dimethyl ether, exert their biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ.[9] These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors.
Upon entering a target cell, the estrogenic compound binds to the estrogen receptor in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in various physiological processes, including cell growth, differentiation, and reproduction.[10]
Caption: Estrogen receptor signaling pathway for Hexestrol Dimethyl Ether.
Experimental Protocols for Biological Evaluation
The estrogenic activity of compounds like hexestrol dimethyl ether is commonly assessed using competitive binding assays to determine their affinity for the estrogen receptor.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., hexestrol dimethyl ether) for the estrogen receptor compared to a radiolabeled estrogen (e.g., [3H]estradiol).
Methodology:
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Receptor Preparation: Estrogen receptors are typically obtained from lamb uterine tissue or expressed in recombinant systems.[11]
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Incubation: A constant concentration of radiolabeled estradiol is incubated with the estrogen receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
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Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.
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Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for an estrogen receptor competitive binding assay.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Edward Charles Dodds (1899-1973) | Embryo Project Encyclopedia [embryo.asu.edu]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Synthesis of novel hexestrol and diethylstilbestrol derivatives as potential anticancer and estrogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Hexestrol - Wikipedia [en.wikipedia.org]
- 7. I. A NEW SYNTHESIS OF DIETHYL STILBESTROL AND HEXESTROL. II. A NEW SYNTHESIS OF HEXESTROL DIMETHYL ETHER - ProQuest [proquest.com]
- 8. US2357985A - Synthesis of hexoestrol - Google Patents [patents.google.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Hexestrol | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chemically reactive estrogens: synthesis and estrogen receptor interactions of hexestrol ether derivatives and 4-substituted deoxyhexestrol derivatives bearing alkylating functions - PubMed [pubmed.ncbi.nlm.nih.gov]
